N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-16-7-6-10-21(17(16)2)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRMIOSAYPATEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylanilino Group: The dimethylanilino group is introduced through a nucleophilic substitution reaction, where a dimethylaniline derivative reacts with an appropriate electrophile.
Coupling with Phenylbenzamide: The final step involves coupling the thiadiazole intermediate with a phenylbenzamide derivative using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The thiadiazole ring and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the thiadiazole ring occurs in concentrated HCl, yielding 2,3-dimethylphenylurea derivatives and biphenyl-4-carboxylic acid as intermediates.
-
Basic Hydrolysis : In NaOH (2M, 80°C), the carboxamide group hydrolyzes to form a carboxylic acid, with simultaneous oxidation of the sulfanyl group to sulfonic acid.
Products :
-
Biphenyl-4-carboxylic acid (primary product)
-
2,3-Dimethylphenyl thiourea derivatives
Alkylation and Sulfonamide Formation
The sulfanyl (-S-) group undergoes nucleophilic substitution with alkyl halides or sulfonyl chlorides:
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Methylation : Reaction with methyl iodide (CH₃I) in DMF at 60°C replaces the sulfanyl hydrogen with a methyl group, forming a thioether.
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Sulfonylation : Treatment with p-toluenesulfonyl chloride (TsCl) produces a sulfonamide derivative, enhancing water solubility.
Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methylation | CH₃I | DMF | 60°C | 72% |
| Sulfonylation | TsCl | THF | RT | 68% |
Nucleophilic Substitution Reactions
The electron-deficient thiadiazole ring participates in nucleophilic aromatic substitution (NAS) with amines or alcohols:
-
Amination : Reaction with piperidine in ethanol (reflux, 12h) replaces the sulfanyl group with a piperidine moiety.
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Etherification : Treatment with sodium ethoxide (NaOEt) in ethanol introduces ethoxy groups at the thiadiazole C-5 position.
Mechanism :
-
The thiadiazole’s electron-withdrawing nature activates the C-5 position for attack by nucleophiles, facilitated by the sulfanyl group’s leaving ability .
Cycloaddition Reactions
The thiadiazole ring engages in [3+2] cycloadditions with nitrile oxides or azides:
-
With Nitrile Oxides : Forms isoxazoline-fused thiadiazole derivatives under microwave irradiation (100°C, 30 min) .
-
With Azides : Produces triazole-thiadiazole hybrids via copper-catalyzed click chemistry .
Products :
Oxidation Reactions
The sulfanyl group oxidizes to sulfonic acid (-SO₃H) under strong oxidizing conditions:
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H₂O₂/CH₃COOH : Yields sulfonic acid derivatives at 50°C over 6 hours.
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KMnO₄/H₂SO₄ : Complete oxidation to sulfonic acid occurs within 2 hours at 80°C.
Reaction Parameters :
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂/CH₃COOH | Acetic acid | 50°C | 6h | 85% |
| KMnO₄/H₂SO₄ | H₂O | 80°C | 2h | 92% |
Interaction with Electrophilic Agents
Electrophilic aromatic substitution occurs at the biphenyl moiety:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the biphenyl’s para position.
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Halogenation : Bromine (Br₂) in CCl₄ adds bromine atoms to the aromatic rings.
Key Observations :
-
Nitration proceeds regioselectively due to electron-donating methyl groups on the phenyl ring.
Comparative Reaction Parameters
The table below summarizes optimized conditions for key reactions:
| Reaction Type | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hydrolysis (Acidic) | HCl (conc.) | H₂O | 100 | 4 | 78 |
| Methylation | CH₃I | DMF | 60 | 8 | 72 |
| Sulfonylation | TsCl | THF | 25 | 6 | 68 |
| Oxidation (H₂O₂) | H₂O₂/CH₃COOH | Acetic | 50 | 6 | 85 |
| Cycloaddition (Click) | NaN₃/CuSO₄ | DMSO | 80 | 12 | 89 |
Mechanistic Insights
-
Thiadiazole Reactivity : The ring’s electron deficiency drives nucleophilic substitutions, while conjugation with the biphenyl system stabilizes transition states .
-
Sulfanyl Group : Acts as a leaving group in substitutions and participates in redox transformations.
These reactions highlight the compound’s versatility in synthetic chemistry, enabling its modification for applications in drug discovery and materials science .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiadiazole ring connected to a biphenyl moiety through a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 472.7 g/mol. The structural complexity suggests diverse biological activities due to the presence of multiple functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide. For instance:
- Experimental Findings : A related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively . Such findings suggest that derivatives of this compound could be explored further for their anticancer properties.
Antimicrobial Properties
The compound's structural features indicate potential antimicrobial activity. Similar thiadiazole derivatives have been evaluated for their efficacy against bacterial and fungal strains. For example:
- Case Study : A study on thiadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications to the core structure could enhance antimicrobial potency .
Organic Electronics
The biphenyl component in the structure suggests potential applications in organic electronics. Compounds with similar frameworks have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Research Insights : Materials with thiadiazole units are known for their favorable charge transport properties, making them suitable candidates for electronic applications .
Mechanism of Action
The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with several synthesized thiadiazole derivatives (Table 1):
Key Observations :
- Unlike sulfonamide derivatives (e.g., compound 14 ), the sulfanyl-carbamoylmethyl group may reduce polarity, improving membrane permeability.
- The 2,3-dimethylphenyl group introduces steric bulk compared to smaller substituents (e.g., methyl in compound 14 ), possibly affecting target selectivity.
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- Molecular Weight: ~500–550 g/mol (estimated), higher than LS-03205 (369.4 g/mol) , suggesting moderate solubility in nonpolar solvents.
Biological Activity
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound through a review of existing literature, synthesis methods, and structure-activity relationships.
The molecular formula of this compound is , with a molecular weight of 472.7 g/mol. The compound features a thiadiazole ring and sulfanyl group which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S3 |
| Molecular Weight | 472.7 g/mol |
| Structure | Thiadiazole derivative |
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds similar to this compound exhibit activity against various bacterial strains including Staphylococcus epidermidis and Klebsiella pneumoniae . The mechanism often involves interaction with bacterial enzymes or structural proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For example, derivatives containing the thiadiazole moiety have been evaluated for their cytotoxic properties against various cancer cell lines such as HEPG2 and HELA. The compound's ability to inhibit cell proliferation has been linked to its structural characteristics that allow it to interact effectively with cellular targets .
Anti-inflammatory Effects
Thiadiazole compounds are also recognized for their anti-inflammatory properties. They can inhibit pathways associated with inflammation by modulating cytokine release and affecting NF-κB signaling pathways . This makes them promising candidates for treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the Sulfanyl Group : The intermediate thiadiazole is then treated with a sulfanylating agent under basic conditions.
- Attachment of Carbamoyl and Benzamide Groups : Finally, coupling reactions with dimethylphenyl isocyanate and biphenyl carboxylic acid derivatives yield the target compound .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can often be correlated with their structural features. For instance:
- Aromatic Rings : The presence of aromatic systems enhances π-π stacking interactions with biological targets.
- Sulfanyl Group : This group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function.
The specific arrangement of functional groups in this compound contributes to its unique biological profile compared to other thiadiazole compounds .
Case Studies
Several studies have demonstrated the efficacy of thiadiazole derivatives in various biological assays:
Q & A
Basic: What are the key synthetic pathways for N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, and how can intermediates be validated?
Methodological Answer:
The synthesis involves modular coupling of thiadiazole and biphenyl carboxamide moieties. A typical route includes:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the 1,3,4-thiadiazole ring. For example, cyclization using iodine and triethylamine in DMF (as seen in analogous thiadiazole syntheses ).
Sulfanyl Linker Introduction : Reaction of the thiadiazole-2-thiol intermediate with a carbamoyl-substituted methyl halide (e.g., bromoacetamide derivatives).
Biphenyl Carboxamide Coupling : Amide bond formation between the thiadiazole intermediate and [1,1'-biphenyl]-4-carboxylic acid using coupling agents like EDC/HOBt.
Validation : Intermediates should be characterized via H/C NMR (e.g., confirming sulfanyl linkage at δ 3.8–4.2 ppm for SCH) and LC-MS for purity (>95%). For final compound validation, HRMS and elemental analysis are critical .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent, cell lines). To address this:
Orthogonal Assay Validation : Compare results across enzyme inhibition, cell viability (MTT), and binding assays (SPR). For example, if cytotoxicity in cancer cells (IC = 2 µM) conflicts with weak enzyme inhibition (IC > 50 µM), evaluate off-target effects via proteome profiling .
Solvent Compatibility : Test DMSO vs. aqueous solubility (use ≤0.1% DMSO to avoid artifacts).
Metabolic Stability : Use liver microsomes (human/rat) to rule out rapid degradation masking true activity .
Basic: What spectroscopic techniques are essential for structural elucidation of this compound?
Methodological Answer:
NMR Spectroscopy :
- H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for biphenyl), methyl groups (δ 2.3–2.6 ppm for dimethylphenyl), and sulfanyl CH (δ 3.8–4.2 ppm).
- C NMR: Confirm carbonyl groups (δ 165–170 ppm for carboxamide and carbamoyl).
IR Spectroscopy : Detect C=O stretches (~1650 cm) and N-H bends (~3300 cm).
Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .
Advanced: How can computational methods optimize the synthesis yield of this compound?
Methodological Answer:
Reaction Modeling : Use DFT (e.g., Gaussian 16) to calculate activation energies for cyclization steps, identifying optimal catalysts (e.g., triethylamine vs. DBU) .
Machine Learning : Train models on reaction parameters (temperature, solvent polarity) from PubChem datasets (similar thiadiazole syntheses) to predict ideal conditions .
Heuristic Algorithms : Apply Bayesian optimization to maximize yield by iteratively testing 10–20 variable combinations (e.g., reagent ratios, time) .
Basic: What are the recommended safety protocols for handling this compound in lab settings?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions.
First Aid : For skin contact, wash with water for 15 min; if inhaled, move to fresh air and seek medical attention (no specific antidote reported; general measures apply) .
Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
Methodological Answer:
Scaffold Modification : Synthesize analogs with:
- Varying substituents on the biphenyl ring (e.g., electron-withdrawing groups like -NO at para position).
- Alternative linkers (e.g., replacing sulfanyl with oxadiazole ).
Biological Testing : Screen analogs against target proteins (e.g., kinases) using SPR for binding affinity and MD simulations for binding mode prediction.
Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for thiadiazoles).
Light Sensitivity : Store in amber vials at –20°C; monitor via HPLC over 6 months for degradation (e.g., sulfanyl oxidation) .
Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the carbamoyl group .
Advanced: How can contradictory crystallography data (e.g., bond lengths) from X-ray studies be reconciled?
Methodological Answer:
Data Refinement : Re-analyze diffraction data with SHELXL, adjusting thermal parameters and occupancy for disordered atoms .
Comparative Analysis : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiadiazole-carboxamides (e.g., mean C–C bond length = 1.48 Å ).
DFT Validation : Compare experimental bond lengths with optimized geometries from Gaussian calculations to identify systematic errors .
Basic: What are the recommended solvents for recrystallization of this compound?
Methodological Answer:
Solvent Screening : Test mixtures like DCM/hexane (for high solubility) or EtOH/HO (for polar groups).
Optimization : Use differential scanning calorimetry (DSC) to identify melting points and solvent compatibility. For biphenyl derivatives, ethyl acetate often yields high-purity crystals .
Advanced: How can researchers design a robust protocol for scaling up synthesis without compromising yield?
Methodological Answer:
Process Chemistry : Replace batch reactions with flow chemistry for thiadiazole cyclization (improves heat transfer and reduces byproducts) .
Quality by Design (QbD) : Define critical parameters (e.g., stoichiometry, mixing speed) via DOE (Design of Experiments) and control within ±5% tolerance.
In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
